molecular formula C34H48O2S2 B14261182 11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate CAS No. 383124-35-4

11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate

Cat. No.: B14261182
CAS No.: 383124-35-4
M. Wt: 552.9 g/mol
InChI Key: UFMQAAHUPFVFDX-UHFFFAOYSA-N
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Description

11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core, which is a polycyclic aromatic hydrocarbon, linked to an undecyl chain terminated with an octyldisulfanyl group and a carboxylate ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate typically involves multiple steps, starting with the preparation of the anthracene-2-carboxylic acid. This intermediate is then esterified with 11-(octyldisulfanyl)undecanol under acidic conditions to form the desired ester. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and an organic solvent like dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The anthracene core can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the anthracene core’s photophysical properties.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate exerts its effects is largely dependent on its structural features. The anthracene core can interact with various molecular targets through π-π stacking interactions, while the disulfide bond can undergo redox reactions, influencing cellular redox states. The carboxylate ester group can be hydrolyzed to release the active anthracene-2-carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-2-carboxylic acid: Lacks the undecyl and octyldisulfanyl groups, making it less hydrophobic and less versatile in applications.

    11-(Octyldisulfanyl)undecanol: Lacks the anthracene core, limiting its use in photophysical studies.

    Anthracene-2-carboxylate esters: Various esters with different alkyl chains can be compared to highlight the unique properties imparted by the undecyl and octyldisulfanyl groups.

Uniqueness

11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate stands out due to its combination of hydrophobicity, redox-active disulfide bond, and photophysical properties of the anthracene core. This unique combination makes it a valuable compound for a wide range of scientific applications.

Properties

CAS No.

383124-35-4

Molecular Formula

C34H48O2S2

Molecular Weight

552.9 g/mol

IUPAC Name

11-(octyldisulfanyl)undecyl anthracene-2-carboxylate

InChI

InChI=1S/C34H48O2S2/c1-2-3-4-5-12-17-24-37-38-25-18-13-10-8-6-7-9-11-16-23-36-34(35)32-22-21-31-26-29-19-14-15-20-30(29)27-33(31)28-32/h14-15,19-22,26-28H,2-13,16-18,23-25H2,1H3

InChI Key

UFMQAAHUPFVFDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSSCCCCCCCCCCCOC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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